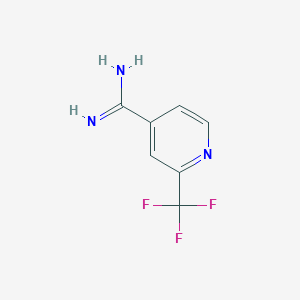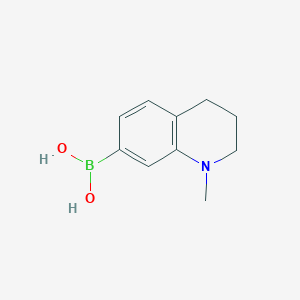
(1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid is a boronic acid derivative with a unique structure that combines a tetrahydroquinoline moiety with a boronic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid typically involves the reaction of (1-Methyl-1,2,3,4-tetrahydroquinoline) with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acid derivatives . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various biaryl compounds or other carbon-carbon bonded products.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Wirkmechanismus
The mechanism of action of (1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares a similar tetrahydroquinoline structure but lacks the boronic acid group.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Contains a boronic acid group but has a different heterocyclic structure.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar quinoline structure with different functional groups.
Uniqueness: (1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid is unique due to the presence of both a tetrahydroquinoline moiety and a boronic acid group, which allows it to participate in a wide range of chemical reactions and applications that are not possible with similar compounds lacking these functional groups.
Eigenschaften
Molekularformel |
C10H14BNO2 |
|---|---|
Molekulargewicht |
191.04 g/mol |
IUPAC-Name |
(1-methyl-3,4-dihydro-2H-quinolin-7-yl)boronic acid |
InChI |
InChI=1S/C10H14BNO2/c1-12-6-2-3-8-4-5-9(11(13)14)7-10(8)12/h4-5,7,13-14H,2-3,6H2,1H3 |
InChI-Schlüssel |
RVMAJLRRFNKJHG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(CCCN2C)C=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12963934.png)
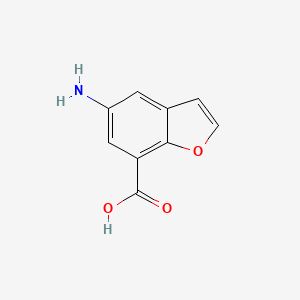
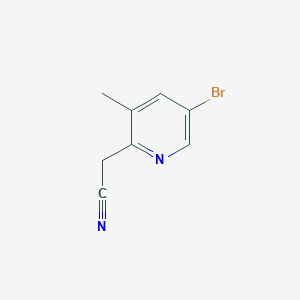
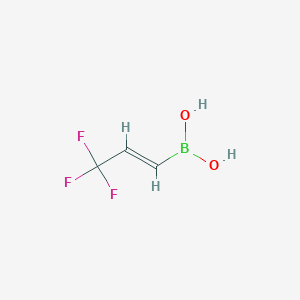
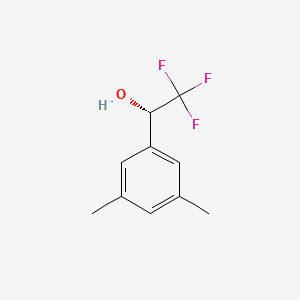


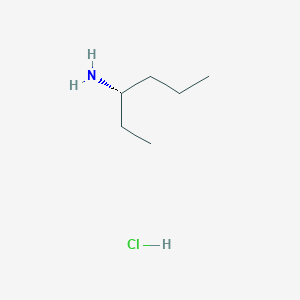
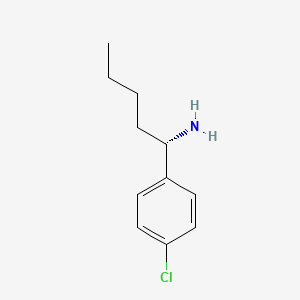
![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12963984.png)
![4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B12963988.png)

